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Compound of Interest

Compound Name: Dibromoisocyanuric acid

Cat. No.: B085163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dibromoisocyanuric acid (DBI), a white to slightly yellow crystalline powder, is a powerful and

versatile reagent in organic synthesis, finding significant application in the preparation of

pharmaceutical intermediates.[1] Its high reactivity and selectivity make it an attractive

alternative to traditional brominating and oxidizing agents. DBI is particularly noted for its ability

to brominate deactivated aromatic and heterocyclic compounds under mild conditions, a

transformation that is often challenging with other reagents.[1][2] Furthermore, its utility extends

to the selective oxidation of alcohols to aldehydes and ketones, crucial steps in the synthesis of

many active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the use of

dibromoisocyanuric acid in the synthesis of key pharmaceutical intermediates. It is intended

to serve as a practical guide for researchers and professionals in the field of drug development,

offering insights into reaction conditions, methodologies, and the scope of DBI's applications.

Chemical Properties of Dibromoisocyanuric Acid:
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Property Value

Molecular Formula C₃HBr₂N₃O₃

Molecular Weight 286.87 g/mol [3]

Appearance White to light yellow powder/crystal[1]

Melting Point 305-310 °C[4]

Solubility

Soluble in concentrated sulfuric acid and

dichloromethane; sparingly soluble in most

common organic solvents.[1]

Safety and Handling:

Dibromoisocyanuric acid is a strong oxidizing agent and should be handled with care in a

well-ventilated fume hood. It is a skin and eye irritant and can cause respiratory problems if

inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn at all times. DBI should be stored in a cool, dark, and dry place,

as it can be degraded by moisture and light.[1]

Applications in Pharmaceutical Intermediate
Synthesis
Dibromoisocyanuric acid is a valuable tool for the synthesis of a variety of pharmaceutical

intermediates. Its primary applications in this context are electrophilic bromination and the

oxidation of alcohols.

Electrophilic Bromination of Heterocyclic Intermediates
Brominated heterocyclic compounds are fundamental building blocks in the synthesis of a wide

range of pharmaceuticals, including anticancer, antiviral, and antibacterial agents. DBI proves

to be an exceptionally effective reagent for the regioselective bromination of various

heterocyclic systems, often providing high yields where other brominating agents fail.

Pyrazolone derivatives are important intermediates in the synthesis of various pharmaceuticals,

including analgesics, anti-inflammatory drugs, and fungicides.[2] The introduction of bromine
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atoms into the pyrazolone ring can be a key step in the elaboration of these molecules.

Dibromoisocyanuric acid provides a safe and efficient method for the dibromination of 5-

pyrazolones, yielding 4,4-dibromo-5-pyrazolones in excellent yields.[2]

Experimental Protocol: Dibromination of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from a general procedure for the dibromination of 5-pyrazolones.[2]

Materials:

3-Methyl-1-phenyl-5-pyrazolone

Dibromoisocyanuric acid (DBI)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Nitrogen or Argon gas supply

Standard laboratory glassware and magnetic stirrer

Procedure:

To a solution of 3-methyl-1-phenyl-5-pyrazolone (1.0 mmol) in dichloromethane (10 mL)

under a nitrogen atmosphere, add dibromoisocyanuric acid (0.5 mmol) in one portion at

room temperature.

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

thin-layer chromatography (TLC).

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium

bicarbonate solution (10 mL).

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium

sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude

product.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexane) to yield 4,4-dibromo-3-methyl-1-phenyl-5-pyrazolone.

Quantitative Data for Dibromination of Substituted 5-Pyrazolones with DBI:[2]

Substrate (R in 1-
phenyl-3-methyl-5-
pyrazolone)

Product Reaction Time (h) Yield (%)

H
4,4-dibromo-3-methyl-

1-phenyl-5-pyrazolone
1 95

4-Methylphenyl

4,4-dibromo-3-methyl-

1-(4-methylphenyl)-5-

pyrazolone

1 96

4-Methoxyphenyl

4,4-dibromo-3-methyl-

1-(4-

methoxyphenyl)-5-

pyrazolone

1.5 94

4-Chlorophenyl

4,4-dibromo-1-(4-

chlorophenyl)-3-

methyl-5-pyrazolone

1 95

4-Bromophenyl

4,4-dibromo-1-(4-

bromophenyl)-3-

methyl-5-pyrazolone

1 96
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Electrophilic Bromination of Deactivated Aromatic Rings
Many pharmaceutical intermediates contain aromatic rings that are substituted with electron-

withdrawing groups, making them less susceptible to electrophilic substitution.

Dibromoisocyanuric acid is a potent brominating agent capable of efficiently brominating

these deactivated aromatic systems under mild conditions, offering a significant advantage

over reagents like N-bromosuccinimide (NBS) which often require harsh conditions.[1]

Brominated dinitrotoluene derivatives can serve as precursors for various nitrogen-containing

heterocyclic compounds used in medicinal chemistry. The direct bromination of 2,6-

dinitrotoluene is challenging due to the strong deactivating effect of the two nitro groups.

Experimental Protocol: Bromination of 2,6-Dinitrotoluene[6]

Materials:

2,6-Dinitrotoluene

Dibromoisocyanuric acid (DBI)

Concentrated sulfuric acid (H₂SO₄)

Ethyl acetate

Hexane

Anhydrous sodium sulfate (Na₂SO₄)

Ice

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated

sulfuric acid (3 mL).
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To this solution, add dibromoisocyanuric acid (433 mg, 1.51 mmol) in portions while

stirring at room temperature.

Continue stirring the reaction mixture at room temperature for 1.5 hours. Monitor the reaction

progress by UPLC.

After the reaction is complete, carefully pour the reaction mixture into ice-cold water.

Extract the aqueous layer with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the solvent under reduced pressure.

Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane

gradient) to obtain 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid.

Quantitative Data for Bromination of 2,6-Dinitrotoluene:[6]

Reactant Reagent Solvent
Temperat
ure

Time Product Yield

2,6-

Dinitrotolue

ne

DBI
conc.

H₂SO₄

Room

Temp.
1.5 h

5-Bromo-2-

methyl-1,3-

dinitrobenz

ene

70%
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Oxidation of Alcohols to Aldehydes and Ketones
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis,

particularly in the pharmaceutical industry where aldehydes and ketones are common

intermediates. While not as widely documented as its brominating capabilities,

dibromoisocyanuric acid can also be employed as an oxidizing agent.
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Benzaldehyde is a versatile intermediate used in the synthesis of numerous pharmaceuticals,

including ephedrine and certain penicillin derivatives. The selective oxidation of benzyl alcohol

to benzaldehyde without over-oxidation to benzoic acid is a critical transformation.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Note: A specific protocol for the oxidation of benzyl alcohol using DBI was not found in the

provided search results. The following is a general protocol based on the known reactivity of N-

halo compounds in the presence of a catalyst like TEMPO, which is a common system for such

oxidations.

Materials:

Benzyl alcohol

Dibromoisocyanuric acid (DBI)

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

To a stirred solution of benzyl alcohol (1.0 mmol) and TEMPO (0.01 mmol) in

dichloromethane (10 mL) at 0 °C, add dibromoisocyanuric acid (0.55 mmol) portion-wise.

Stir the mixture at 0 °C and monitor the reaction by TLC.

Once the starting material is consumed, quench the reaction by adding saturated aqueous

sodium thiosulfate solution (10 mL).
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Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate

solution (10 mL) and brine (10 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane) to

yield benzaldehyde.

Expected Outcome:

This protocol is expected to yield benzaldehyde in good to excellent yields, with minimal

formation of the over-oxidized benzoic acid product. The use of a catalytic amount of TEMPO

in conjunction with an N-halo reagent is a well-established method for the selective oxidation of

primary alcohols to aldehydes.

Click to download full resolution via product page

Conclusion
Dibromoisocyanuric acid is a highly effective and versatile reagent for the synthesis of

pharmaceutical intermediates. Its ability to perform challenging brominations of deactivated

aromatic and heterocyclic systems under mild conditions, as well as its potential for selective

oxidation of alcohols, makes it a valuable asset in the synthetic chemist's toolbox. The

protocols and data presented in these application notes demonstrate the practical utility of DBI

and provide a starting point for its application in the development of novel pharmaceutical

manufacturing processes. Researchers are encouraged to explore the full potential of this

powerful reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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